molecular formula C19H16F3NO3 B15023774 2,2,2-trifluoro-1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone

Cat. No.: B15023774
M. Wt: 363.3 g/mol
InChI Key: BYPGCONRFPSSDJ-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenoxy, and indole groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 3-Methoxyphenoxyethylamine: This intermediate is synthesized by reacting 3-methoxyphenol with ethylene oxide in the presence of a base.

    Formation of Indole Derivative: The indole derivative is prepared by reacting indole with an appropriate alkylating agent.

    Coupling Reaction: The final step involves coupling the 3-methoxyphenoxyethylamine with the indole derivative in the presence of a trifluoromethylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-TRIFLUORO-1-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 2,2,2-Trifluoroacetophenone

Uniqueness

2,2,2-TRIFLUORO-1-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of trifluoromethyl, methoxyphenoxy, and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16F3NO3

Molecular Weight

363.3 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C19H16F3NO3/c1-25-13-5-4-6-14(11-13)26-10-9-23-12-16(18(24)19(20,21)22)15-7-2-3-8-17(15)23/h2-8,11-12H,9-10H2,1H3

InChI Key

BYPGCONRFPSSDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

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